Cas no 1211528-48-1 (3-Methoxy-5-(trifluoromethyl)pyridine)

3-Methoxy-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- CS-0196567
- 3-methoxy-5-trifluoromethylpyridin
- BS-52958
- MFCD13185703
- 1211528-48-1
- SB52753
- 3-Methoxy-5-(trifluoromethyl)pyridine
- E73934
- SY346180
- SCHEMBL2202031
-
- MDL: MFCD13185703
- インチ: InChI=1S/C7H6F3NO/c1-12-6-2-5(3-11-4-6)7(8,9)10/h2-4H,1H3
- InChIKey: FWMPCZHJJWTOIP-UHFFFAOYSA-N
- SMILES: COC1=CN=CC(=C1)C(F)(F)F
計算された属性
- 精确分子量: 177.04014830g/mol
- 同位素质量: 177.04014830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 148
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 22.1Ų
- XLogP3: 1.7
3-Methoxy-5-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1215439-1g |
3-Methoxy-5-(trifluoromethyl)pyridine |
1211528-48-1 | 95% | 1g |
$300 | 2024-06-03 | |
Aaron | AR00HGN7-1g |
3-Methoxy-5-(trifluoromethyl)pyridine |
1211528-48-1 | 97% | 1g |
$152.00 | 2025-02-12 | |
Aaron | AR00HGN7-5g |
3-Methoxy-5-(trifluoromethyl)pyridine |
1211528-48-1 | 97% | 5g |
$727.00 | 2025-02-12 | |
Aaron | AR00HGN7-250mg |
3-Methoxy-5-(trifluoromethyl)pyridine |
1211528-48-1 | 97% | 250mg |
$51.00 | 2025-02-12 | |
Chemenu | CM488936-1g |
3-Methoxy-5-(trifluoromethyl)pyridine |
1211528-48-1 | 97% | 1g |
$186 | 2022-06-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267237-1g |
3-Methoxy-5-(trifluoromethyl)pyridine |
1211528-48-1 | 97% | 1g |
¥1972.00 | 2024-08-09 | |
Aaron | AR00HGN7-100mg |
3-Methoxy-5-(trifluoromethyl)pyridine |
1211528-48-1 | 97% | 100mg |
$22.00 | 2025-02-12 |
3-Methoxy-5-(trifluoromethyl)pyridine 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
3-Methoxy-5-(trifluoromethyl)pyridineに関する追加情報
3-Methoxy-5-(trifluoromethyl)pyridine: An Overview of Its Properties, Applications, and Recent Research
3-Methoxy-5-(trifluoromethyl)pyridine (CAS No. 1211528-48-1) is a versatile compound with significant applications in the pharmaceutical and chemical industries. This compound, characterized by its unique structure, has garnered attention for its potential in drug discovery and development. In this article, we will delve into the chemical properties, synthesis methods, applications, and recent research advancements of 3-Methoxy-5-(trifluoromethyl)pyridine.
Chemical Properties: 3-Methoxy-5-(trifluoromethyl)pyridine is a pyridine derivative with a methoxy group at the 3-position and a trifluoromethyl group at the 5-position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule. The methoxy group enhances the compound's solubility in polar solvents, while the trifluoromethyl group contributes to its lipophilicity and stability. These properties make 3-Methoxy-5-(trifluoromethyl)pyridine an attractive candidate for various applications in medicinal chemistry.
Synthesis Methods: Several synthetic routes have been developed for the preparation of 3-Methoxy-5-(trifluoromethyl)pyridine. One common method involves the reaction of 3-methoxypyridine with triflic anhydride followed by deprotection to yield the desired product. Another approach utilizes a palladium-catalyzed cross-coupling reaction between 3-methoxypyridine and trifluoromethyl iodide. These methods have been optimized to achieve high yields and purity, making them suitable for large-scale production.
Applications in Pharmaceutical Research: 3-Methoxy-5-(trifluoromethyl)pyridine has shown promise in various areas of pharmaceutical research. Its unique structure makes it a valuable building block for the synthesis of bioactive molecules. For instance, it has been used as a key intermediate in the development of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. Additionally, 3-Methoxy-5-(trifluoromethyl)pyridine-based compounds have been investigated for their potential as anticancer agents due to their ability to inhibit specific protein kinases involved in cancer progression.
Recent Research Advancements: Recent studies have further expanded our understanding of the biological activities and potential therapeutic applications of 3-Methoxy-5-(trifluoromethyl)pyridine. A study published in the Journal of Medicinal Chemistry reported that a series of 3-Methoxy-5-(trifluoromethyl)pyridine-derived compounds exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. Another study in the European Journal of Medicinal Chemistry demonstrated that these compounds could effectively modulate G protein-coupled receptors (GPCRs), which are important targets for treating neurological disorders.
Safety and Environmental Considerations: While 3-Methoxy-5-(trifluoromethyl)pyridine is generally considered safe for use in laboratory settings, proper handling and storage practices should be followed to ensure safety. It is important to note that this compound should be used under well-ventilated conditions and with appropriate personal protective equipment (PPE). Additionally, environmental impact assessments should be conducted to ensure that any industrial-scale production processes are sustainable and environmentally friendly.
FUTURE DIRECTIONS: The future of 3-Methoxy-5-(trifluoromethyl)pyridine-based research looks promising. Ongoing studies are exploring its potential as a lead compound for developing novel therapeutics targeting various diseases. Advances in synthetic methodologies and computational tools will further enhance our ability to design and optimize these compounds for improved efficacy and safety profiles.
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